

Application Note: Quantification of Rivaroxaban using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Remivox*

Cat. No.: *B1663798*

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Introduction

Rivaroxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa, a critical component in the blood coagulation cascade.^{[1][2]} Accurate and reliable quantification of Rivaroxaban in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides detailed protocols for the quantification of Rivaroxaban using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used, robust, and cost-effective analytical technique.^[2] The methods described are applicable for both routine quality control of pharmaceutical products and for research purposes.

Quantitative Data Summary

The following tables summarize various chromatographic conditions and validation parameters for the HPLC quantification of Rivaroxaban, compiled from multiple validated methods.

Table 1: Chromatographic Conditions for Rivaroxaban Analysis

Parameter	Method 1 (Tablets)	Method 2 (Tablets)	Method 3 (Plasma)	Method 4 (Bulk Drug)
Stationary Phase (Column)	Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[3]	Nucleosil C18 (250 x 4.6 mm, 5 µm)[4]	Phenomenex Gemini C18 (50 x 4.6 mm, 5 µm) [1]	Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[5] [6]
Mobile Phase	Acetonitrile:Wate r (55:45 v/v)[3]	Acetonitrile:Wate r (50:50 v/v)[4]	Isocratic Mobile Phase[1]	Acetonitrile:25 mM Potassium Phosphate Monobasic Buffer (pH 2.9) (30:70 v/v)[5][6]
Flow Rate	1.2 mL/min[3]	1.0 mL/min[4]	Not Specified	1.0 mL/min[5][6]
Detection Wavelength	249 nm[3]	251 nm[4]	Not Specified (MS/MS detection)	249 nm[5][6]
Column Temperature	40 °C[3]	Ambient[4]	Not Specified	Ambient[5][6]
Injection Volume	Not Specified	20 µL[4]	Not Specified	15 µL[5][6]
Retention Time	3.37 min[3]	4.893 min[4]	2.0 min run time[1]	~12.20 min[5]

Table 2: Method Validation Parameters for Rivaroxaban Quantification

Parameter	Method 1 (Tablets)	Method 2 (Bulk Drug)	Method 3 (Plasma)	Method 4 (Tablets)
Linearity Range	5-50 µg/mL[4]	50-1000 ppm[6]	2.00-500.93 ng/mL[1]	5-30 µg/mL[2]
Correlation Coefficient (r^2)	0.9992[4]	0.999[6]	≥ 0.99 [1]	0.9992[2]
Accuracy (%) Recovery)	Not Specified	98.6–103.4%[5]	-3.1% to -1.9% (%Bias)[1]	98% to 102%[2]
Precision (%) RSD)	Not Specified	< 2%[5]	0.9% to 3.8% (Intra-run)[1]	< 2%[2]
Limit of Detection (LOD)	Not Specified	0.30 ppm[5]	2 ng/mL[1]	0.1242 µg/mL[2]
Limit of Quantification (LOQ)	Not Specified	1.0 ppm[5]	Not Specified	0.3776 µg/mL[2]

Experimental Protocols

Protocol 1: Quantification of Rivaroxaban in Pharmaceutical Tablets

This protocol is adapted from a validated RP-HPLC method for the determination of Rivaroxaban in tablet dosage forms.[3][4]

1. Materials and Reagents:

- Rivaroxaban reference standard
- Rivaroxaban tablets (e.g., Xarelto® 10 mg)[3]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)

- 0.45 μm membrane filters

2. Instrumentation:

- HPLC system with a UV-Vis or PDA detector
- C18 analytical column (e.g., Nucleosil C18, 250 x 4.6 mm, 5 μm)[4]
- Sonicator
- Analytical balance

3. Preparation of Solutions:

- Mobile Phase: Prepare a mixture of acetonitrile and water in a 50:50 v/v ratio.[4] Degas the mobile phase by sonication before use.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of Rivaroxaban reference standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of acetonitrile, sonicate for 5 minutes to dissolve, and then make up the volume with acetonitrile.[4]
- Working Standard Solution (100 $\mu\text{g/mL}$): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[4]
- Sample Solution (100 $\mu\text{g/mL}$): Weigh and powder 20 Rivaroxaban tablets to determine the average tablet weight. Transfer a quantity of the powder equivalent to 10 mg of Rivaroxaban into a 10 mL volumetric flask. Add about 5 mL of diluent (acetonitrile), sonicate for 5 minutes, and then make up the volume with the diluent. Filter the solution through a 0.45 μm membrane filter. Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[4]

4. HPLC Analysis:

- Set the chromatographic conditions as per Method 2 in Table 1.
- Inject 20 μL of the standard and sample solutions into the HPLC system.[4]
- Record the chromatograms and measure the peak areas.

5. Calculation: Calculate the amount of Rivaroxaban in the tablet sample using the following formula:

Protocol 2: Quantification of Rivaroxaban in Human Plasma

This protocol outlines a method for the determination of Rivaroxaban in human plasma, which typically involves a sample clean-up step to remove proteins and other interfering substances.

[1][7]

1. Materials and Reagents:

- Rivaroxaban reference standard
- Human plasma (drug-free)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Internal Standard (IS) (e.g., Rivaroxaban-d4)[1]

2. Instrumentation:

- HPLC system with a tandem mass spectrometry (MS/MS) detector is often preferred for bioanalytical methods for higher sensitivity and selectivity.[1] An HPLC-UV system can also be used.
- C18 analytical column (e.g., Phenomenex Gemini C18, 50 x 4.6 mm, 5 μ m)[1]
- Centrifuge
- Vortex mixer

3. Preparation of Solutions:

- Standard Stock Solution: Prepare a stock solution of Rivaroxaban and the internal standard in a suitable solvent like methanol or a mixture of methanol and water (50:50, v/v).[1]
- Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking known concentrations of Rivaroxaban into drug-free human plasma.[1] Similarly, prepare QC samples at low, medium, and high concentrations.[1]
- Sample Preparation (Protein Precipitation): To 1 mL of plasma sample (or standard/QC), add 3 mL of a precipitating agent like acetonitrile or methanol.[7] Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 1000 rpm for 10 minutes) to precipitate the plasma proteins.[7]
- Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.

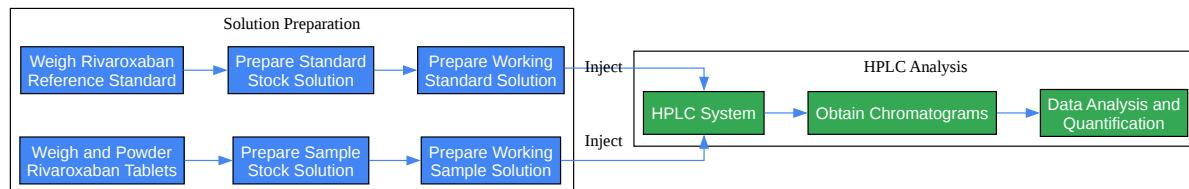
4. HPLC Analysis:

- Set the chromatographic conditions. For plasma analysis, a shorter run time is often desirable.[1]
- Inject the prepared samples into the HPLC system.
- Record the chromatograms and determine the peak area ratios of Rivaroxaban to the internal standard.

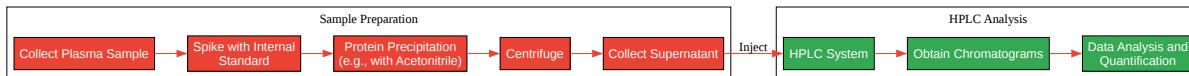
5. Quantification:

- Construct a calibration curve by plotting the peak area ratio (Rivaroxaban/IS) against the corresponding concentration of the calibration standards.
- Determine the concentration of Rivaroxaban in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

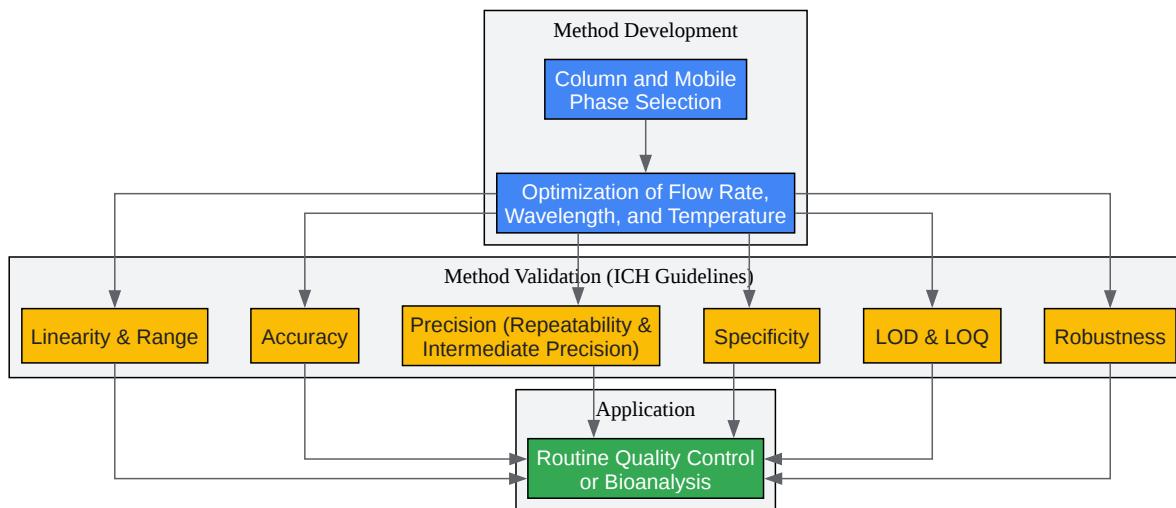
Visualizations

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Caption: Experimental workflow for Rivaroxaban quantification in tablets.

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Caption: Experimental workflow for Rivaroxaban quantification in plasma.

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Caption: Logical flow for HPLC method development and validation.

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